Methanesulfonato[(di(1-adamantyl)-n-butylphos-phine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) is a palladium complex widely used as a catalyst in various organic reactions. This compound is known for its high stability and efficiency in catalyzing cross-coupling reactions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) typically involves the reaction of a palladium precursor with the corresponding phosphine ligand. One common method involves the use of a biphenyl palladium dimer precursor and di(1-adamantyl)-n-butylphosphine ligand. The reaction is carried out in an inert atmosphere, such as argon, to prevent oxidation. The mixture is stirred at room temperature in a solvent like acetone, and the product is isolated by filtration and washing with solvents like acetone and pentane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) primarily undergoes catalytic reactions, including:
Cross-coupling reactions: Such as Suzuki, Kumada, and Negishi couplings.
Substitution reactions: Involving the replacement of ligands or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds, Grignard reagents, and halides. The reactions are typically carried out under inert atmospheres with solvents like tetrahydrofuran or toluene. The presence of bases such as potassium carbonate or sodium hydroxide is often required to facilitate the reactions .
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of fine chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) exerts its catalytic effects involves the coordination of the palladium center with the phosphine ligand and the substrate. This coordination facilitates the activation of the substrate, allowing for the formation of new chemical bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are key to the catalytic cycle .
Comparison with Similar Compounds
Similar Compounds
- Chloro[(di(1-adamantyl)-n-butylphosphine)-2-(2’-aminobiphenyl)]palladium(II)
- Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-aminobiphenyl)]palladium(II) dichloromethane adduct
Uniqueness
Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) is unique due to its high stability and efficiency in catalyzing cross-coupling reactions. The presence of the adamantyl groups enhances the steric hindrance around the palladium center, providing better selectivity and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C61H92NO6P2PdS2+ |
---|---|
Molecular Weight |
1167.9 g/mol |
IUPAC Name |
1-(1-adamantyl-butyl-sulfonatophosphaniumyl)adamantane;methane;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/2C24H39O3PS.C12H10N.CH4.Pd/c2*1-2-3-4-28(29(25,26)27,23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h2*17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H4;/q;;-1;;+2 |
InChI Key |
MLOKEEVFZUSMON-UHFFFAOYSA-N |
Canonical SMILES |
C.CCCC[P+](C12CC3CC(C1)CC(C3)C2)(C45CC6CC(C4)CC(C6)C5)S(=O)(=O)[O-].CCCC[P+](C12CC3CC(C1)CC(C3)C2)(C45CC6CC(C4)CC(C6)C5)S(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.